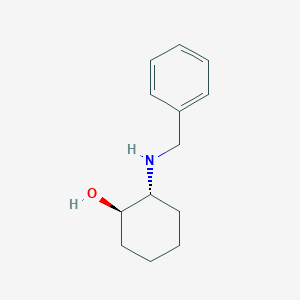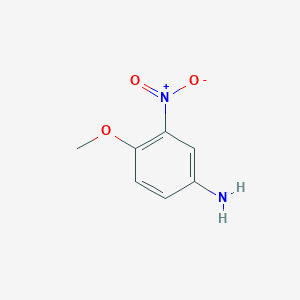
N-allyl-2-isonicotinoylhydrazinecarbothioamide
描述
N-allyl-2-isonicotinoylhydrazinecarbothioamide is a chemical compound with the molecular formula C10H12N4OS It is known for its unique structure, which includes an allyl group, an isonicotinoyl moiety, and a hydrazinecarbothioamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-isonicotinoylhydrazinecarbothioamide typically involves the reaction of isonicotinic acid hydrazide with allyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure cost-effective and efficient production on a larger scale.
化学反应分析
Types of Reactions
N-allyl-2-isonicotinoylhydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl group or other functional groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound, potentially forming sulfoxides or sulfones.
Reduction: Reduced forms of the compound, such as hydrazine derivatives.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学研究应用
N-allyl-2-isonicotinoylhydrazinecarbothioamide has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用机制
The mechanism of action of N-allyl-2-isonicotinoylhydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling pathways.
相似化合物的比较
Similar Compounds
N-allyl-2-isonicotinoylhydrazinecarbothioamide: Unique due to its combination of allyl, isonicotinoyl, and hydrazinecarbothioamide groups.
Isonicotinic acid hydrazide: Lacks the allyl group but shares the isonicotinoyl and hydrazine moieties.
Allyl isothiocyanate: Contains the allyl group but lacks the isonicotinoyl and hydrazinecarbothioamide groups.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
1-prop-2-enyl-3-(pyridine-4-carbonylamino)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-2-5-12-10(16)14-13-9(15)8-3-6-11-7-4-8/h2-4,6-7H,1,5H2,(H,13,15)(H2,12,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUACCRSZOJABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364370 | |
| Record name | N-(Prop-2-en-1-yl)-2-(pyridine-4-carbonyl)hydrazine-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24812674 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15886-23-4 | |
| Record name | NSC201929 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(Prop-2-en-1-yl)-2-(pyridine-4-carbonyl)hydrazine-1-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of N-allyl-2-isonicotinoylhydrazinecarbothioamide in the synthesis of the target triazolethione compound?
A1: this compound serves as a crucial intermediate in the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione. The research highlights its synthesis through the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide []. This intermediate then undergoes a base-catalyzed intramolecular dehydrative cyclization, leading to the formation of the desired triazolethione compound. This synthetic route underscores the importance of this compound as a stepping stone in achieving the target structure.
Q2: What spectroscopic data supports the characterization of this compound?
A2: While the research article focuses on the final triazolethione product, it mentions that the structures of intermediates, including this compound, were confirmed using IR, 1H-NMR, and 13C-NMR spectra []. These spectroscopic techniques provide valuable information about the compound's functional groups and carbon-hydrogen framework, ultimately confirming its structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(3-Methoxyphenyl)methylsulfanyl]acetic acid](/img/structure/B184551.png)










